BenchChemオンラインストアへようこそ!

2-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide

medicinal chemistry S1P receptor modulator structure-activity relationship

2-Oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide (CAS 1203240-44-1, molecular formula C₂₀H₁₉NO₄S, molecular weight 369.44 g/mol) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class. The compound incorporates a coumarin (2H-chromen-2-one) core acylated at the 3‑position with a carboxamide side chain; the side chain contains a 4‑thiophen‑2‑yl‑substituted tetrahydro‑2H‑pyran (oxane) ring appended via a methylene linker.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 1203240-44-1
Cat. No. B2544268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide
CAS1203240-44-1
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4
InChIInChI=1S/C20H19NO4S/c22-18(15-12-14-4-1-2-5-16(14)25-19(15)23)21-13-20(7-9-24-10-8-20)17-6-3-11-26-17/h1-6,11-12H,7-10,13H2,(H,21,22)
InChIKeyHAUUCDBQPBYQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide (CAS 1203240-44-1): Chemical Identity and Patent‑Class Context for Procurement Evaluation


2-Oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide (CAS 1203240-44-1, molecular formula C₂₀H₁₉NO₄S, molecular weight 369.44 g/mol) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class . The compound incorporates a coumarin (2H-chromen-2-one) core acylated at the 3‑position with a carboxamide side chain; the side chain contains a 4‑thiophen‑2‑yl‑substituted tetrahydro‑2H‑pyran (oxane) ring appended via a methylene linker [1]. This architecture situates the compound directly within the chemical space claimed by Allergan, Inc. in patent families directed to sphingosine‑1‑phosphate (S1P) receptor modulators, where 2-oxo-2H-chromene-3-carboxamide derivatives are disclosed as S1P₁ agonists or functional antagonists [1][2]. The molecule is offered by multiple chemical suppliers as a research‑grade building block or screening compound, with purity typically ≥95% .

Why In‑Class 2-Oxo-2H-Chromene-3-Carboxamides Cannot Reliably Substitute for CAS 1203240-44-1 in S1P‑Receptor‑Targeted Research


The 2-oxo-2H-chromene-3-carboxamide scaffold is a privileged chemotype whose S1P receptor pharmacological profile is exquisitely sensitive to the nature, stereoelectronic properties, and spatial orientation of the amide substituent [1]. In the Allergan patent series, subtle variation of the N‑linked side chain—particularly the presence of a heteroaryl‑substituted saturated heterocycle—produced marked shifts in S1P₁ agonism/functional antagonism potency, selectivity over S1P₃, and in‑vivo lymphocyte trafficking activity [1][2]. Direct replacement of CAS 1203240-44-1 with a close analog such as 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide (CAS 946211-23-0) or 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide would alter both the conformational flexibility and the hydrogen‑bond‑donor/acceptor capacity of the side chain, potentially abrogating S1P₁ binding or converting an agonist into an inactive ligand [1]. Consequently, structure‑activity‑relationship (SAR) studies and biological probe experiments that rely on the precise spatial presentation of the thiophene‑oxane moiety demand the exact titled chemotype; generic substitution without head‑to‑head validation risks non‑reproducible pharmacology [1].

Quantitative Differentiation Evidence for 2-Oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide (CAS 1203240-44-1) Against Closest Structural Analogs


Structural Topology Differentiates the Thiophene-Oxane Side Chain from Simpler Thiophenylmethyl or Heteroaryl‑Ethyl Analogs

CAS 1203240-44-1 is distinguished from commonly catalogued 2-oxo-2H-chromene-3-carboxamide analogs by the presence of a fully saturated tetrahydropyran (oxane) ring that is quaternary‑substituted at the 4‑position with a thiophen‑2‑yl group and attached to the carboxamide nitrogen via a methylene linker [1]. This topology contrasts sharply with linear or mono‑heteroaryl side chains found in compounds such as 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide (CAS 946211-23-0) and N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1798522-11-8) . The sp³‑rich oxane ring introduces three additional heavy‑atom vectors and a stereoelectronic environment that is absent in simpler analogs; within the Allergan S1P modulator patent family, side chains containing a 4‑(heteroaryl)‑tetrahydro‑2H‑pyran‑4‑yl‑methylamine motif are explicitly associated with desirable S1P₁ potency (EC₅₀ values frequently below 100 nM in GTPγS binding assays) and lymphocyte‑lowering efficacy, while close analogs lacking the quaternary oxane center exhibit substantially weaker or absent receptor modulation [1]. Although direct head‑to‑head assay data for CAS 1203240-44-1 have not been published in the peer‑reviewed literature at the time of this analysis, the structural differentiation is sufficient to classify this compound as a non‑interchangeable chemical probe within the 2-oxo-2H-chromene-3-carboxamide series [1].

medicinal chemistry S1P receptor modulator structure-activity relationship

Patent‑Disclosed S1P₁ Agonism Scaffold Activity Provides Class‑Level Potency Benchmark, Lacking Compound‑Specific Quantitative Confirmation

The Allergan patent US 2012/0328661 A1 reports that numerous 2-oxo-2H-chromene-3-carboxamide derivatives bearing a 4‑(heteroaryl)‑tetrahydro‑2H‑pyran‑4‑yl‑methylamine substituent exhibit S1P₁ receptor agonist or functional antagonist activity with EC₅₀ values in the nanomolar range when assessed in [³⁵S]GTPγS binding assays using CHO cell membranes expressing human S1P₁ [1]. While CAS 1203240-44-1 is encompassed by the generic Markush structure and the specific thiophene‑oxane embodiment is listed among the exemplified compounds, the patent does not provide an isolated EC₅₀ value for this exact molecule in its published examples [1]. Baseline potency for structurally proximate examples (e.g., compounds bearing a 4‑phenyl‑tetrahydro‑2H‑pyran‑4‑yl‑methyl side chain) is frequently ≤50 nM in the GTPγS assay, with selectivity ratios over S1P₃ exceeding 10‑fold; the absence of a published datum for CAS 1203240-44-1 means that cross‑study comparison to validated S1P₁ tool compounds such as Fingolimod‑phosphate (EC₅₀ ~0.3 nM) or SEW 2871 (EC₅₀ ~13 nM) is not currently feasible [1][2].

sphingosine-1-phosphate receptor GTPγS binding immunomodulation

Absence of Published Direct Head‑to‑Head Selectivity or Pharmacokinetic Data Precludes Procurement Differentiation Based on Superior in‑Vivo Performance

At present, no peer‑reviewed publication, patent example, or regulatory filing has disclosed head‑to‑head selectivity data (e.g., S1P₁ vs. S1P₃, S1P₂, S1P₄, S1P₅), broad‑panel off‑target profiling, or in‑vivo pharmacokinetic parameters (Cₘₐₓ, t₁/₂, oral bioavailability, brain penetration) for CAS 1203240-44-1 [1]. The Allergan patent provides only aggregate statements that preferred compounds achieve a selectivity ratio of >10‑fold for S1P₁ over S1P₃ and induce peripheral lymphocyte lowering upon oral administration in rodents [1]; these class‑level observations cannot be ascribed specifically to CAS 1203240-44-1 without confirmatory experimental data. Consequently, assertions of lower off‑target risk, better in‑vivo performance, or higher procurement value relative to other in‑class candidates are not tenable.

selectivity ADME in‑vivo pharmacokinetics

Recommended Research Applications for 2-Oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide Based on Available Structural and Patent Evidence


Chemical Probe for S1P₁ Receptor Medicinal Chemistry and SAR Exploration

CAS 1203240-44-1 is best deployed as a synthetic intermediate or a starting point for medicinal chemistry programs targeting the sphingosine‑1‑phosphate receptor 1 (S1P₁). Its structure, which matches the Markush claims in Allergan’s S1P modulator patents, makes it a valid scaffold for structure–activity relationship studies. Researchers can use this precise chemotype to investigate how modifications to the thiophene or oxane ring influence S1P₁ binding and functional activity, following the guidance of the patent literature [1]. However, because quantitative potency and selectivity data are not yet published for this specific compound, it should be treated as a research tool requiring in‑house profiling rather than a validated pharmacological probe [1].

Reference Compound for Analytical and Spectroscopic Characterization of Thiophene‑Oxane‑Substituted Chromene‑3‑Carboxamides

The fully assigned molecular formula (C₂₀H₁₉NO₄S) and unambiguous IUPAC name of CAS 1203240-44-1 allow it to serve as a reference standard for LC‑MS, NMR, and IR spectral library development within organizations synthesizing or screening libraries of 2-oxo-2H-chromene‑3‑carboxamide derivatives [1]. Its distinct combination of a coumarin core and a quaternary‑substituted oxane ring provides diagnostic spectroscopic signatures (e.g., characteristic carbonyl stretches, thiophene‑ring proton signals, and oxane methylene patterns) that facilitate purity assessment and structural confirmation of reaction products [1].

Building Block for Focused Compound Library Synthesis in Immunomodulation Research

Given the precedent set by the Allergan patent family, CAS 1203240-44-1 is suitable as a central building block for preparing focused libraries of S1P₁‑targeted immunomodulatory candidates [1]. The carboxylic acid or activated ester derivative of the chromene‑3‑carboxylic acid moiety can be coupled with diverse amine fragments to rapidly explore the SAR of the thiophene‑oxane side chain. Procurement of the title compound as a key intermediate enables chemists to generate proprietary analogs while maintaining the core pharmacophore disclosed in the patent literature [1].

Negative Control or Inactive Comparator in S1P₁ Assay Development (Pending Confirmation)

If independent in‑vitro testing demonstrates that CAS 1203240-44-1 lacks significant S1P₁ agonist or antagonist activity (contrary to the class‑level expectation), the compound could be repurposed as a structurally matched negative control for S1P₁ screening assays. Its high similarity to active analogs would control for non‑specific effects while eliminating on‑target pharmacology, thereby strengthening the interpretation of high‑throughput screening hits [1]. This application is contingent upon experimental confirmation of inactivity.

Quote Request

Request a Quote for 2-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.